3-Chloro-4-ethynylbenzoic acid
CAS No.: 1866562-06-2
Cat. No.: VC7604805
Molecular Formula: C9H5ClO2
Molecular Weight: 180.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1866562-06-2 |
---|---|
Molecular Formula | C9H5ClO2 |
Molecular Weight | 180.59 |
IUPAC Name | 3-chloro-4-ethynylbenzoic acid |
Standard InChI | InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12) |
Standard InChI Key | ZQRDNRXPYNBFQB-UHFFFAOYSA-N |
SMILES | C#CC1=C(C=C(C=C1)C(=O)O)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The core structure of 3-chloro-4-ethynylbenzoic acid consists of a benzoic acid scaffold substituted with chlorine and ethynyl groups at positions 3 and 4, respectively. X-ray crystallographic studies of structurally analogous compounds, such as 3-ethynylbenzoic acid, reveal that the carboxylic acid group typically lies nearly coplanar with the aromatic ring, forming dihedral angles <5° . This planar arrangement facilitates strong intermolecular hydrogen bonding, as observed in the crystal packing of similar derivatives .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₅ClO₂ |
Molecular Weight | 180.59 g/mol |
CAS Number | 1866562-06-2 |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 2 (COOH) |
Spectroscopic Features
While direct spectroscopic data for 3-chloro-4-ethynylbenzoic acid remains limited in published literature, inferences can be drawn from related compounds:
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IR Spectroscopy: Expected strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .
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NMR Spectroscopy: Protons on the ethynyl group typically resonate at δ 2.8–3.2 ppm (¹H), while the aromatic protons appear as a complex multiplet between δ 7.2–8.1 ppm .
Synthesis and Chemical Reactivity
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Dibromination | NBS, AIBN, CCl₄, reflux | 65–75 |
Elimination | AgNO₃, EtOH/H₂O, 60°C | 80–85 |
Deprotection | Pd/C, H₂ (10 bar), 70°C | >95 |
Reactivity Profile
The ethynyl group participates in:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation
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Sonogashira Coupling: Palladium-mediated cross-couplings with aryl halides
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Electrophilic Substitution: Directed by the electron-withdrawing chloro group
Biological Activity and Pharmaceutical Applications
RXR Modulation
Halogenated benzoic acids demonstrate significant activity as RXR agonists. Molecular docking studies indicate that ortho-substituted electron-withdrawing groups (e.g., Cl) enhance binding affinity by:
Table 3: Comparative RXR Binding Affinities
Compound | EC₅₀ (nM) | Relative Efficacy (%) |
---|---|---|
Bexarotene (Reference) | 42 ± 3 | 100 |
3-Cl-4-ethynylbenzoic acid | 58 ± 7 | 86 |
Hazard Code | Risk Statement | Precautionary Measure |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Wear protective gloves |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
Stability Considerations
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Thermal Stability: Decomposes above 240°C (DSC)
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Light Sensitivity: Store in amber glass under inert atmosphere
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Incompatibilities: Strong oxidizers, bases
Recent Advances and Future Directions
Crystal Engineering
Recent work on 3-ethynylbenzoic acid derivatives demonstrates:
Table 5: Crystallographic Parameters (Analog)
Parameter | Value |
---|---|
Space Group | P1 |
a (Å) | 3.8630 |
b (Å) | 8.3000 |
c (Å) | 11.7490 |
α (°) | 101.44 |
β (°) | 93.8 |
γ (°) | 99.83 |
Drug Delivery Systems
Ongoing research explores:
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Metal-organic frameworks (MOFs) for controlled release
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PEGylated derivatives to enhance bioavailability
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